N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide
Description
This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 4-methyl-1,3-thiazol-2(3H)-ylidene moiety and a 5-phenyl-1,2-oxazole-3-carboxamide group.
Properties
Molecular Formula |
C22H14FN5O3S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H14FN5O3S/c1-12-18(21-25-19(28-31-21)14-7-9-15(23)10-8-14)32-22(24-12)26-20(29)16-11-17(30-27-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,24,26,29) |
InChI Key |
INTNGWFXVBMGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Table 1: Key Structural Features of the Compound
| Structural Feature | Description |
|---|---|
| Oxadiazole | 1,2,4-Oxadiazole ring known for antimicrobial and anti-inflammatory properties. |
| Thiazole | Contributes to anticancer and analgesic effects. |
| Fluorophenyl | Enhances lipophilicity and biological activity. |
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives of oxadiazoles can inhibit key enzymes involved in cancer progression, such as topoisomerase and telomerase . The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in vitro.
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of the 4-fluorophenyl group in the structure enhances these antimicrobial effects .
Anti-inflammatory Effects
The compound's thiazole component is associated with anti-inflammatory actions. It has been reported that thiazole derivatives can inhibit inflammatory mediators, making them suitable candidates for treating inflammatory diseases .
Analgesic Properties
Some studies have indicated that oxadiazole-containing compounds exhibit analgesic effects. This property is particularly relevant in the development of new pain management therapies .
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers synthesized several new 1,3,4-oxadiazole derivatives and evaluated their anticancer activities. The findings suggested that specific modifications to the oxadiazole structure significantly enhanced their ability to inhibit cancer cell proliferation .
Study 2: Antimicrobial Screening
A comprehensive screening of various 1,3,4-oxadiazole derivatives was conducted to assess their antimicrobial activity against multiple strains of bacteria and fungi. Results indicated that certain derivatives demonstrated potent activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Biological Activity
N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.4 g/mol. The structure integrates multiple heterocycles—oxadiazole, thiazole, and oxazole—which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.4 g/mol |
| CAS Number | 1144482-94-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects including:
- Antimicrobial Activity : The presence of the thiazole and oxadiazole moieties has been linked to enhanced antimicrobial efficacy. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties .
- Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the thiazole ring is essential for its anticancer activity, with modifications to the phenyl substituents enhancing potency .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has shown promising results in various cancer models. For instance:
- IC50 Values : In studies involving human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), IC50 values were reported below those of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the compound's effectiveness against multiple cancer cell lines using MTT assays. Results indicated that it induced significant apoptosis in treated cells compared to control groups .
- Antimicrobial Efficacy : In another investigation, the compound was tested against various bacterial strains using the agar dilution method. It demonstrated notable inhibition zones comparable to established antibiotics .
Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Electron Effects : Fluorophenyl (target) vs. chlorophenyl or methoxyphenyl substituents modulate electron density and steric bulk.
- Linkage Geometry : All analogs feature E-configuration hydrazone-like linkages, critical for planar molecular conformations and intermolecular interactions .
- Hybrid Systems : The target’s combination of oxadiazole, thiazole, and oxazole is distinct from simpler pyrazole or triazole cores.
Physicochemical Properties (Hypothetical Analysis)
- Lipophilicity (LogP): The 4-fluorophenyl group likely increases LogP compared to non-fluorinated analogs (e.g., phenyldiazenyl oxazole ), enhancing membrane permeability.
- Solubility: Polar carboxamide and heterocyclic nitrogen atoms may improve aqueous solubility relative to fully nonpolar analogs.
Electronic Structure Analysis
Using Multiwfn , the electron localization function (ELF) of the target compound could reveal high electron density at the oxadiazole and thiazole nitrogens, suggesting nucleophilic reactivity. In contrast, triazole derivatives show localized density at sulfur or chlorophenyl groups, influencing redox behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
